2-(Hydroxymethyl)benzonitrile
Overview
Description
2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile , a commonly used precursor for synthesizing a wide range of aromatic compounds. It also forms stable coordination complexes with transition metals . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(Hydroxymethyl)benzonitrile is C8H7NO . It has a molecular weight of 133.15 .Physical And Chemical Properties Analysis
2-(Hydroxymethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 133.15 . The storage temperature is room temperature .Scientific Research Applications
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Green Synthesis of Benzonitrile
- Field : Green Chemistry
- Application : Preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
- Method : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation .
- Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
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Astronomy
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Chemical Synthesis
- Field : Organic Chemistry
- Application : 2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile . It’s used as a precursor for synthesizing a wide range of aromatic compounds .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained are also not specified in the source .
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Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Benzonitrile is used as an intermediate in the production of various drugs .
- Method : The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
- Results : The specific results or outcomes obtained are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXEGKWQXAEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545289 | |
Record name | 2-(Hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzonitrile | |
CAS RN |
89942-45-0 | |
Record name | 2-(Hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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